molecular formula C9H12N4O2 B5360303 1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione

1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione

Cat. No. B5360303
M. Wt: 208.22 g/mol
InChI Key: JBCCCARXTWCXQP-UHFFFAOYSA-N
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Description

1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione, also known as Ro 15-4513, is a chemical compound that belongs to the class of imidazobenzodiazepines. This compound has been extensively studied for its potential applications in scientific research.

Mechanism of Action

1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione 15-4513 acts as a partial inverse agonist at the benzodiazepine binding site on the GABA-A receptor. It binds to the receptor and stabilizes the receptor in an inactive conformation, reducing the activity of the receptor. This results in a decrease in the inhibitory effects of GABA on the central nervous system, leading to increased excitability and decreased sedation.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the nucleus accumbens, suggesting a potential role in the regulation of reward and motivation. This compound 15-4513 has also been found to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This suggests a potential role for this compound 15-4513 in the treatment of anxiety and stress-related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione 15-4513 in lab experiments is its high affinity for the benzodiazepine binding site on the GABA-A receptor, making it a useful tool for studying the pharmacology of these receptors. However, one limitation is that this compound 15-4513 is not selective for the benzodiazepine binding site, and can also bind to other sites on the GABA-A receptor. This can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on 1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione 15-4513. One area of interest is the role of this compound 15-4513 in the regulation of reward and motivation, and its potential use in the treatment of addiction. Another area of interest is the potential role of this compound 15-4513 in the treatment of anxiety and stress-related disorders. Finally, there is interest in developing more selective compounds that target the benzodiazepine binding site on the GABA-A receptor, which could lead to more precise pharmacological tools for studying these receptors.

Synthesis Methods

1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione 15-4513 can be synthesized by reacting 2-amino-5-methylimidazo[4,5-b]pyridine with ethyl oxalyl chloride, followed by reaction with sodium hydride and then with methyl iodide. The resulting compound is then reacted with acetic anhydride and sodium acetate to yield this compound 15-4513.

Scientific Research Applications

1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione 15-4513 has been used extensively in scientific research to study the effects of benzodiazepines on the central nervous system. It has been found to have high affinity for the benzodiazepine binding site on the GABA-A receptor, making it a useful tool for studying the pharmacology of these receptors. This compound 15-4513 has also been used to investigate the role of benzodiazepine receptors in the development of tolerance and dependence.

properties

IUPAC Name

1,4,7-trimethyl-6H-imidazo[4,5-e][1,4]diazepine-5,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-11-4-6(14)13(3)8-7(9(11)15)12(2)5-10-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCCCARXTWCXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C2=C(C1=O)N(C=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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